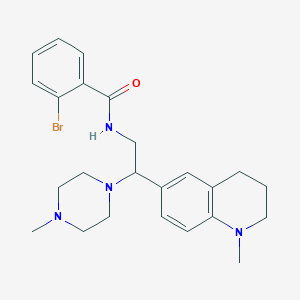

![molecular formula C20H20N4O2 B2608668 5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008273-63-9](/img/structure/B2608668.png)

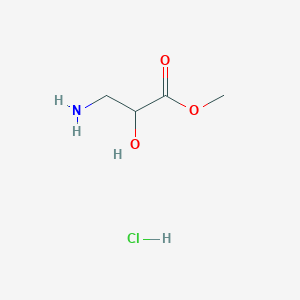

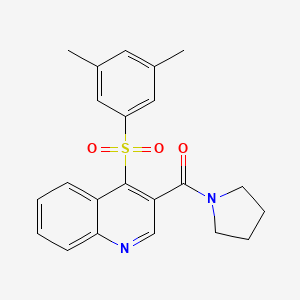

5-(4-ethylphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Triazole compounds have a unique molecular structure that contains a high amount of nitrogen and hydrogen. This allows for the formation of hydrogen bonds, which can improve the stability of the compound .Chemical Reactions Analysis

Triazole compounds can participate in a variety of chemical reactions. They are often used as organocatalysts in organic chemistry, where they can activate substrates and stabilize developing negative charges in transition states .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Research on triazole derivatives has led to the synthesis of various compounds with distinct substituents that influence their chemical properties and interactions. For instance, Ahmed et al. (2020) synthesized triazole derivatives featuring π-hole tetrel bonding interactions, elucidating their formation of self-assembled dimers in solid states through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020). This work demonstrates the nuanced understanding of molecular interactions that can be gained through the synthesis and analysis of triazole derivatives.

Biological Activities

The exploration of triazole derivatives extends into their biological activities, highlighting their potential in medicinal chemistry. For example, Karayel's study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors detailed their anti-cancer properties through tautomeric properties, conformations, and molecular docking studies (Karayel, 2021). Similarly, Dürüst et al. (2012) synthesized oxadiazolyl pyrrolo triazole diones and investigated their in vitro anti-protozoal and cytotoxic activities, offering insights into the development of new therapeutic agents (Dürüst et al., 2012).

Pharmacological Evaluation

The pharmacological potential of triazole derivatives is further exemplified by Patel et al. (2010), who synthesized 1,2,4-triazoles and evaluated their antimicrobial and antitubercular activities, showing promising results against Mycobacterium tuberculosis and various bacteria and fungi (Patel et al., 2010). These findings underscore the versatility of triazole derivatives in addressing a range of infectious diseases.

Mecanismo De Acción

The mechanism of action of triazole compounds can vary greatly depending on their specific structure and the context in which they are used. In the field of organic chemistry, they are often used as organocatalysts, where they can activate substrates and stabilize developing negative charges in transition states .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-ethylphenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-14-8-10-16(11-9-14)24-19(25)17-18(20(24)26)23(22-21-17)12-15-7-5-4-6-13(15)2/h4-11,17-18H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTWOUCONSBOKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

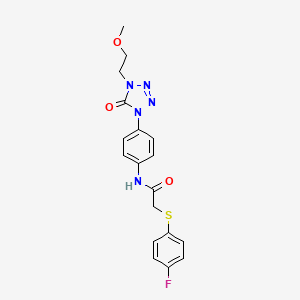

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)

![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)

![5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2608606.png)